
1-(3-Methoxy-6-methylpyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Methoxy-6-methylpyridin-2-yl)ethanone” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methoxy-6-methylpyridin-2-yl)ethanone” were not found, a similar compound, “1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone”, has a documented five-step process for its preparation . This process involves the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride, which is then converted with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile .Molecular Structure Analysis
The InChI code for “1-(3-Methoxy-6-methylpyridin-2-yl)ethanone” is 1S/C9H11NO2/c1-6-4-5-8(12-3)9(10-6)7(2)11/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
1-(3-Methoxy-6-methylpyridin-2-yl)ethanone has been characterized through various analytical methods. In the field of analytical chemistry, this compound was identified as a side product in the synthesis of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) using the Speeter and Anthony procedure. The characterization was performed using ESI-MS-MS, ESI-TOF-MS, and NMR, highlighting the compound's relevance in the analytical characterization of synthetic routes to psychoactive tryptamines (Brandt et al., 2004).
Luminescent Material Research
In luminescent material research, complexes of terbium and europium nitrates with an amino-alkenone type ligand, closely related to 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone, have been synthesized. These complexes, specifically [TbL2(NO3)3(H2O)]·CHCl3 and [EuL2(NO3)3(H2O)]·CH3CO2C2H5, were characterized and their crystal and molecular structures were determined through single-crystal X-ray diffraction. The luminescent properties of the Tb3+ complex were explored, revealing characteristic emissions under UV light exposure, demonstrating the potential of similar compounds in the development of luminescent materials (Xu et al., 2010).
Photophysical Applications
Aza-BODIPYs bearing naphthyl groups were prepared using 1-(6-methoxynaphthalen-2-yl)ethanone, a compound similar to 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone. This research emphasized the effect of extended π-conjugation on photophysical properties. The synthesized aza-BODIPYs showed bathochromic shifts in absorption and emission maxima, highlighting their potential applications in photophysical studies and as photosensitizers for singlet oxygen generation (Jiang et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methoxy-6-methylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-8(12-3)9(10-6)7(2)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJGXCPMPMUISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-6-methylpyridin-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

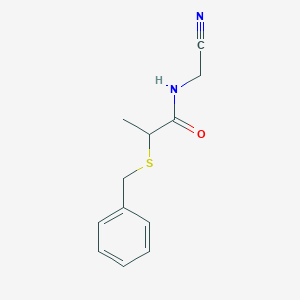
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2612529.png)

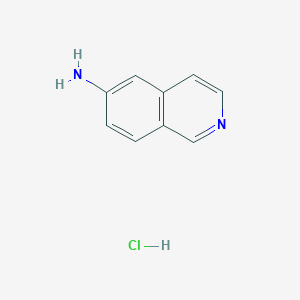

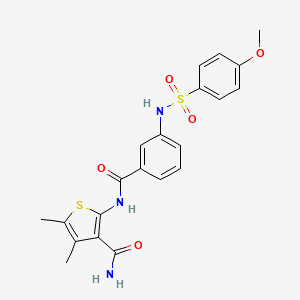
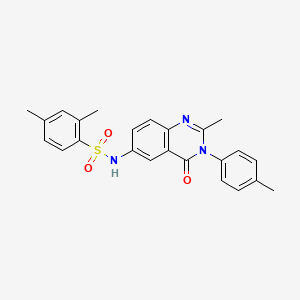
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2612535.png)
![N-[(2-Chloropyrimidin-4-yl)methyl]-1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine](/img/structure/B2612537.png)
![N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2612539.png)
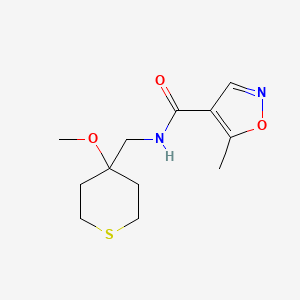


![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/no-structure.png)